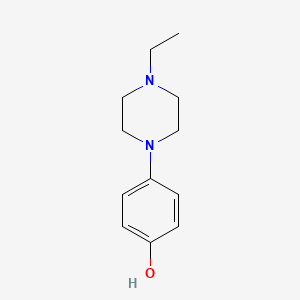

4-(4-Ethylpiperazin-1-yl)phenol

Übersicht

Beschreibung

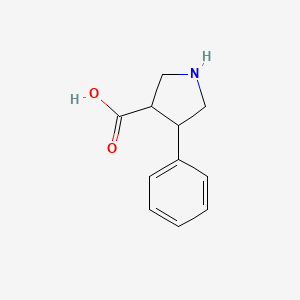

“4-(4-Ethylpiperazin-1-yl)phenol”, also known as EPP, is an organic compound with the molecular formula C12H18N2O . It is a versatile organic intermediate that has gained attention due to its unique properties, synthesis, and potential applications in various fields, including medicinal chemistry, pharmacology, and industrial processes.

Molecular Structure Analysis

The molecular weight of “4-(4-Ethylpiperazin-1-yl)phenol” is 206.29 . The InChI code for this compound is 1S/C12H18N2O/c1-2-13-7-9-14 (10-8-13)11-3-5-12 (15)6-4-11/h3-6,15H,2,7-10H2,1H3 .

Chemical Reactions Analysis

Phenols, including “4-(4-Ethylpiperazin-1-yl)phenol”, are known to be very reactive towards electrophilic aromatic substitution . They are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .

Physical And Chemical Properties Analysis

“4-(4-Ethylpiperazin-1-yl)phenol” is an off-white solid . The density of this compound is 1.1±0.1 g/cm3 . The boiling point is 358.6±37.0 °C at 760 mmHg .

Wissenschaftliche Forschungsanwendungen

Biological and Pharmacological Effects of Phenolic Compounds

Phenolic compounds, such as Chlorogenic Acid (CGA) and p-Coumaric acid, exhibit a range of biological and therapeutic roles. These roles include antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and central nervous system stimulation. Their ability to modulate lipid metabolism and glucose in metabolic-related disorders makes them crucial for treating diseases like hepatic steatosis, cardiovascular disease, diabetes, and obesity. Furthermore, CGA has hepatoprotective effects, protecting against chemical or lipopolysaccharide-induced injuries, and influences the metabolism of nutrients, which contributes to its hypocholesterolemic effect (M. Naveed et al., 2018).

Environmental Applications

Phenolic compounds are priority pollutants due to their high toxicity even at low concentrations. Advanced treatment methods, such as enzymatic treatment, have proven effective for treating various phenolic compounds under mild conditions. Enzymes like peroxidases, laccases, and tyrosinases have been identified as efficient for this purpose, highlighting the potential of phenolic acid grafted chitosan and other modified phenolics for environmental remediation (Laura G. Cordova Villegas et al., 2016).

Synthesis and Characterization of Phenolic Compound Derivatives

The synthesis of phenolic acid grafted chitosan demonstrates the modification of chitosan to enhance its bioactivity and application range. These modifications are achieved through techniques such as carbodiimide based coupling, enzyme catalyzed grafting, free radical mediated grafting, and electrochemical methods. The resulting phenolic acid-g-chitosan exhibits enhanced antioxidant, antimicrobial, antitumor, anti-allergic, anti-inflammatory, anti-diabetic, and acetylcholinesterase inhibitory activities compared to chitosan alone. These advancements open avenues for its application as a coating agent, packing material, encapsulation agent, and bioadsorbent (Jun Liu et al., 2017).

Eigenschaften

IUPAC Name |

4-(4-ethylpiperazin-1-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-2-13-7-9-14(10-8-13)11-3-5-12(15)6-4-11/h3-6,15H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJCLRCKKHSEEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethylpiperazin-1-yl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1464725.png)